molecular formula C8H8N2O5 B8635105 2-Amino-6-methoxy-3-nitrobenzoic acid

2-Amino-6-methoxy-3-nitrobenzoic acid

Cat. No.: B8635105
M. Wt: 212.16 g/mol
InChI Key: MRWQATKAWVAROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-methoxy-3-nitro-benzoic acid is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzoic acid, characterized by the presence of amino, methoxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methoxy-3-nitro-benzoic acid typically involves multiple steps. One common method starts with the nitration of 2-amino-6-methoxybenzoic acid. . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 2-amino-6-methoxy-3-nitro-benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methoxy-3-nitro-benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group or other oxidized forms.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Reduction: The major product is 2-amino-6-methoxy-3-amino-benzoic acid.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation: The major products include oxidized derivatives of the amino group.

Scientific Research Applications

2-amino-6-methoxy-3-nitro-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-3-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-methoxybenzoic acid: Similar structure but lacks the nitro group.

    2-amino-6-methoxybenzoic acid: Similar structure but lacks the nitro group.

    3-nitrobenzoic acid: Similar structure but lacks the amino and methoxy groups.

Uniqueness

2-amino-6-methoxy-3-nitro-benzoic acid is unique due to the presence of all three functional groups (amino, methoxy, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

2-amino-6-methoxy-3-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O5/c1-15-5-3-2-4(10(13)14)7(9)6(5)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI Key

MRWQATKAWVAROO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.8 g (9.0 mmol) of 2-amino-6-fluoro-3-nitro-benzoic acid in methanol and 2.9 g (54 mmol) of NaOMe was heated at 90° C. overnight to produce 1.6 g (7.5 mmol 83%) of 2-amino-6-methoxy-3-nitro-benzoic acid. LCMS: 213 (M+1)+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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